molecular formula C15H23NO B14232712 4-(1-Butylpiperidin-4-YL)phenol CAS No. 778563-16-9

4-(1-Butylpiperidin-4-YL)phenol

Cat. No.: B14232712
CAS No.: 778563-16-9
M. Wt: 233.35 g/mol
InChI Key: CEDPZHCTMFYNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Butylpiperidin-4-YL)phenol is an organic compound that belongs to the class of phenols and piperidines It consists of a phenol group attached to a piperidine ring, which is further substituted with a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butylpiperidin-4-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. For example, the reaction of 4-chlorophenol with 1-butylpiperidine in the presence of a base such as sodium hydroxide can yield the desired product .

Another method involves the Friedel-Crafts alkylation of phenol with 1-butylpiperidine using a Lewis acid catalyst like aluminum chloride. This reaction typically requires anhydrous conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(1-Butylpiperidin-4-YL)phenol undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield p-benzoquinone derivatives, while reduction can produce hydroquinone derivatives .

Mechanism of Action

The mechanism of action of 4-(1-Butylpiperidin-4-YL)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Butylpiperidin-4-YL)phenol is unique due to its combined phenol and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

778563-16-9

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(1-butylpiperidin-4-yl)phenol

InChI

InChI=1S/C15H23NO/c1-2-3-10-16-11-8-14(9-12-16)13-4-6-15(17)7-5-13/h4-7,14,17H,2-3,8-12H2,1H3

InChI Key

CEDPZHCTMFYNJD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.